molecular formula C14H19NO3 B1384836 4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid CAS No. 1335220-62-6

4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid

Cat. No.: B1384836
CAS No.: 1335220-62-6
M. Wt: 249.3 g/mol
InChI Key: PDXOUFOUVXIPDL-PHIMTYICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid is a benzoic acid derivative featuring a cis-2,6-dimethylmorpholine moiety attached via a methylene linker to the para-position of the benzene ring. This compound is structurally related to pharmacologically active agents, such as sonidegib, a Smoothened (Smo) antagonist used in cancer therapy, which shares the cis-2,6-dimethylmorpholine motif .

Properties

IUPAC Name

4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10-7-15(8-11(2)18-10)9-12-3-5-13(6-4-12)14(16)17/h3-6,10-11H,7-9H2,1-2H3,(H,16,17)/t10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXOUFOUVXIPDL-PHIMTYICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701162559
Record name Benzoic acid, 4-[[(2R,6S)-2,6-dimethyl-4-morpholinyl]methyl]-, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335220-62-6
Record name Benzoic acid, 4-[[(2R,6S)-2,6-dimethyl-4-morpholinyl]methyl]-, rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1335220-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[[(2R,6S)-2,6-dimethyl-4-morpholinyl]methyl]-, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid typically involves the reaction of 4-bromomethyl benzoic acid with cis-2,6-dimethylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like n-butanol at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoic Acid Core

The morpholine ring and its substitution pattern critically influence physicochemical and biological properties. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reference
4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid Not available C₁₅H₂₀NO₃ ~277.33 Parent compound with free carboxylic acid -
Methyl 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoate 1335220-64-8 C₁₆H₂₂NO₃ 278.35 Ester derivative; improved lipophilicity
4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid 40163-16-4 C₁₃H₁₅N₂O₅ 295.27 Nitro group at position 3; electron-withdrawing effects
2-(2,6-Dimethylmorpholin-4-yl)-5-nitrobenzoic acid 942474-64-8 C₁₃H₁₅N₂O₅ 295.27 Nitro and morpholine groups at positions 5 and 2
4-{[Benzyl(propan-2-yl)amino]methyl}benzoic acid Not available C₁₈H₂₁NO₂ 283.36 Benzyl-isopropylamine substituent instead of morpholine

Key Observations :

  • Ester vs.
  • Nitro Substitution : Nitro groups (e.g., in CAS 40163-16-4) introduce electron-withdrawing effects, which may alter acidity (pKa) and reactivity in synthetic applications .
  • Alternative Amines : Replacing morpholine with benzyl-isopropylamine (as in ) reduces hydrogen-bonding capacity, likely affecting solubility and target binding.
Pharmacologically Relevant Analogs

The cis-2,6-dimethylmorpholine group is a key pharmacophore in drug design:

Compound Name CAS Number Molecular Formula Key Features Reference
Sonidegib phosphate 957054-30-7 C₂₆H₂₆F₃N₃O₃·2H₃PO₄ Smo antagonist; morpholine linked to pyridine and biphenyl groups
Fenpropimorph metabolite (2-Methyl-2-{4-[2-methyl-3-(cis-2,6-dimethylmorpholin-4-yl)propyl]phenyl}propionic acid) Not available C₂₂H₃₃NO₃ Fungicide metabolite; propionic acid backbone with morpholine

Key Observations :

  • Sonidegib : The morpholine group in sonidegib contributes to its interaction with the Smoothened receptor, highlighting the importance of stereochemistry (cis-2,6-dimethyl) in pharmacological activity .
  • Fenpropimorph Metabolite : The propionic acid derivative (vs. benzoic acid) demonstrates metabolic stability, with the morpholine ring likely influencing excretion pathways .
Triazine-Linked Derivatives

Morpholine-triazine hybrids exhibit distinct properties:

Compound Name CAS Number Molecular Formula Key Features Reference
4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid Not available C₂₅H₂₇N₇O₄ Triazine core with dual morpholine groups; enhanced rigidity

Key Observations :

Research Findings and Metabolic Considerations

  • Metabolism of Benzoic Acid Derivatives : Evidence from methylbenzoic acid studies (e.g., m-methylbenzoic acid) shows rapid conversion to glycine conjugates (e.g., methylhippuric acid) in humans . The morpholine substituent in this compound may slow conjugation due to steric hindrance, altering excretion rates.
  • Solubility and Bioavailability : The free acid form is expected to have moderate aqueous solubility (due to the carboxylic acid), while ester derivatives (e.g., methyl ester in ) are more lipophilic, favoring absorption.

Biological Activity

4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid, a compound featuring a morpholine moiety, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₄H₁₉NO₃
  • CAS Number : 1335220-62-6
  • Melting Point : 140–142 °C

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. This interaction can modulate biochemical pathways, influencing cellular functions. Specific molecular targets include:

  • Enzymes : Potential inhibition or activation of metabolic enzymes.
  • Receptors : Binding to specific receptors may alter signaling pathways.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects in various models, indicating its utility in treating inflammatory conditions.
  • Cytotoxicity : Studies have shown varying degrees of cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
AntimicrobialInhibition of bacterial growth in vitro
Anti-inflammatory Reduced inflammatory markers in animal models
Cytotoxicity Induced apoptosis in cancer cell lines

Case Study: Antimicrobial Activity

A study conducted by researchers at Virginia Commonwealth University examined the antimicrobial properties of various compounds, including this compound. The compound was tested against common bacterial strains and demonstrated significant inhibitory effects at concentrations above 50 µM. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study: Anti-inflammatory Properties

In a model of induced inflammation in rats, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines compared to control groups. This suggests that this compound may modulate immune responses effectively.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.